Metamizole is derived from the pyrazolone class of compounds and is classified as a nonnarcotic analgesic. It has been widely used in various countries since its introduction in 1922 but has faced regulatory scrutiny due to concerns about potential adverse effects, particularly agranulocytosis. Despite this, it remains a common choice for pain management in many regions .
The synthesis of metamizole typically involves the reaction of 4-aminoantipyrine with formaldehyde and sodium bisulfite, followed by methylation to yield the final product. A notable method reduces the conventional four-step synthesis to two steps, enhancing efficiency and reducing waste. The process begins with the condensation of 4-aminoantipyrine with paraformaldehyde and sodium bisulfite, followed by methylation using dimethyl sulfate under weak alkaline conditions .
Key Steps in Synthesis:
This streamlined approach not only simplifies the synthesis but also enhances yield and purity .
The molecular structure of metamizole features a pyrazolone ring system, which is crucial for its pharmacological activity. The compound is represented structurally as follows:
Key Structural Features:
The compound appears as a white crystalline powder that is highly soluble in water and alcohol .
Metamizole undergoes various chemical reactions during its metabolism and degradation. Upon administration, it is hydrolyzed in the gastrointestinal tract to form active metabolites such as 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which contribute to its analgesic effects. The metabolic pathway includes:
These reactions are critical for understanding both the therapeutic effects and potential toxicity associated with metamizole.
The primary mechanism of action of metamizole involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in the synthesis of prostaglandins—key mediators of inflammation and pain. Metamizole exhibits both COX-dependent and COX-independent pathways:
Notably, MAA is approximately 50 times more potent than metamizole itself as a COX inhibitor . This dual action enhances its effectiveness across various pain conditions.
Metamizole possesses several notable physical properties:
Chemical Properties:
These properties are essential for formulating effective pharmaceutical preparations.
Metamizole is primarily used for its analgesic and antipyretic effects in clinical settings. It is particularly beneficial in managing acute pain conditions such as postoperative pain, cancer-related pain, and severe headaches where traditional NSAIDs may pose risks or are ineffective.
Recent studies have also explored its use in combination therapies with other analgesics to enhance pain relief while minimizing side effects . Additionally, analytical methodologies such as cyclic voltammetry have been developed for quality control in pharmaceutical formulations containing metamizole .
Metamizole (chemical name: [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonate) was first synthesized in 1920 by the German pharmaceutical company Hoechst AG, with mass production commencing in 1922 under the brand name Novalgin® [1] [7]. Its rapid clinical adoption stemmed from its triple therapeutic action: potent analgesia, antipyresis, and spasmolysis. Unlike typical NSAIDs, metamizole exhibited minimal gastrointestinal toxicity, making it attractive for postoperative pain, colic, and refractory fever [3] [8]. By the 1930s, it had become a cornerstone analgesic in Germany and expanded across Europe, Latin America, and Asia. In Slavic nations and India, it was widely marketed as Analgin®, solidifying its role in managing acute and chronic pain [1].
Table 1: Key Events in Early Development of Metamizole
Year | Event | Significance |
---|---|---|
1920 | Synthesis by Hoechst AG | Initial chemical discovery |
1922 | Marketed as Novalgin® in Germany | First commercial availability |
1930s | Adoption as Analgin® in Eastern Europe/India | Global therapeutic expansion |
The 1970s marked a turning point for metamizole following epidemiological studies linking it to agranulocytosis—a severe drop in granulocytes causing life-threatening infections. The International Agranulocytosis and Aplastic Anemia Study (IAAAS) in the 1980s reported an incidence of 0.6–1.1 cases per million users per week [7] [10]. This triggered withdrawals:
Divergent risk assessments fueled reintroduction debates. In Germany (1987), metamizole was reclassified as prescription-only rather than banned, emphasizing its utility in pain uncontrolled by alternatives [7]. Similarly, Spain maintained access but mandated hematological monitoring. Critics highlighted a 1999 Swedish study suggesting a higher agranulocytosis risk (1:1,439 prescriptions) [7], while proponents cited Latin American studies showing negligible incidence (0.35 cases per million person-years in Brazil) [6]. This polarization persists, with the EU confirming benefits outweigh risks in 2024 but enforcing strict warnings [2].
Metamizole’s regulatory status reflects region-specific risk-benefit evaluations:
European Union
Latin America
Asia
Table 2: Global Regulatory Status of Metamizole (2025)
Region | Sample Countries | Legal Status | Key Restrictions |
---|---|---|---|
European Union | Germany, Spain | Prescription-only | Severe pain/fever only; contraindications for high-risk patients |
Latin America | Brazil, Mexico | OTC | None beyond standard labeling |
Asia | India, China | OTC (India); Rx (China) | Banned in Japan |
North America | USA, Canada | Banned | Not available except for veterinary use (horses) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7